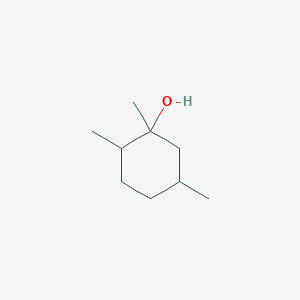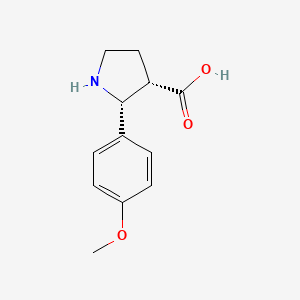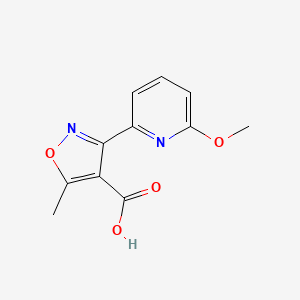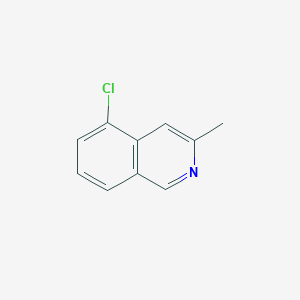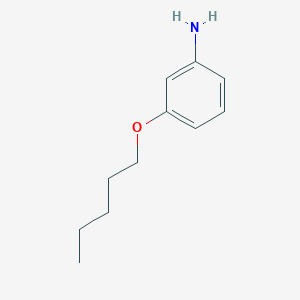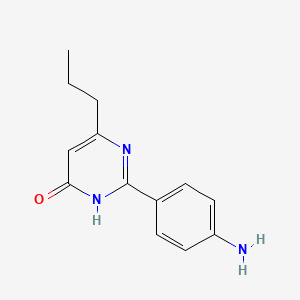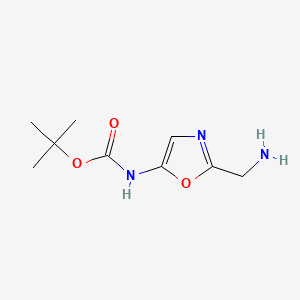![molecular formula C30H20ClN B13639034 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photonics, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a halogenated carbazole is coupled with a boronic acid derivative under the influence of a palladium catalyst. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Uniqueness
Compared to similar compounds, 9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole exhibits unique properties such as higher thermal stability and specific electronic characteristics that make it particularly suitable for applications in organic electronics and photonics .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C30H20ClN |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C30H20ClN/c31-22-18-19-23(27(20-22)21-10-2-1-3-11-21)24-12-4-7-15-28(24)32-29-16-8-5-13-25(29)26-14-6-9-17-30(26)32/h1-20H |
InChI-Schlüssel |
LVOHDGCIGWHARF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




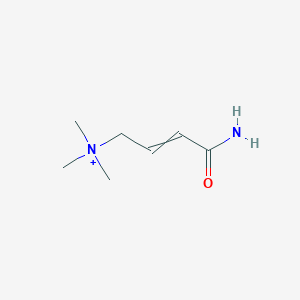
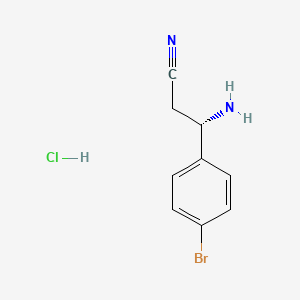
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)
